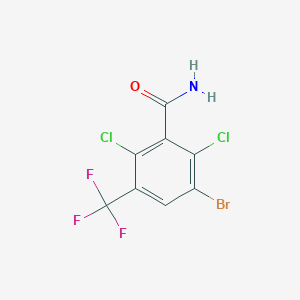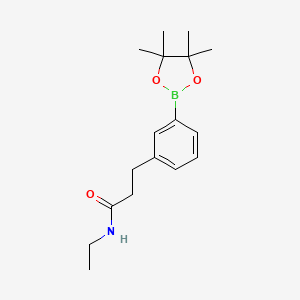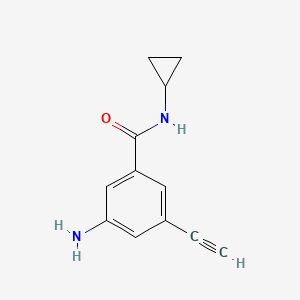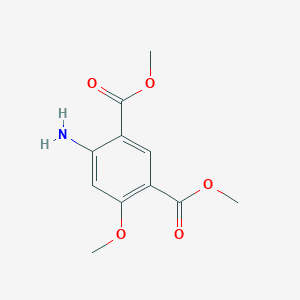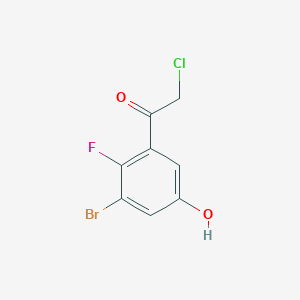
3'-Bromo-2'-fluoro-5'-hydroxyphenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride is a chemical compound with the molecular formula C8H5BrClFO2. It is a derivative of phenacyl chloride, characterized by the presence of bromine, fluorine, and hydroxyl groups on the aromatic ring. This compound is primarily used in scientific research and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2’-fluoro-5’-hydroxyacetophenone followed by chlorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a quinone derivative.
Aplicaciones Científicas De Investigación
3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-fluoro-5-hydroxyphenacyl bromide
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 2-Fluoro-5-hydroxybenzyl chloride
Uniqueness
3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride is unique due to the combination of bromine, fluorine, and hydroxyl groups on the aromatic ring. This combination imparts specific reactivity and selectivity, making it valuable in targeted chemical synthesis and research applications .
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
1-(3-bromo-2-fluoro-5-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-6-2-4(12)1-5(8(6)11)7(13)3-10/h1-2,12H,3H2 |
Clave InChI |
QSAKVFQJAGLKMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)CCl)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


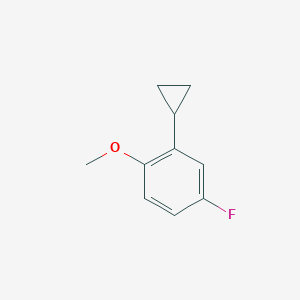


![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
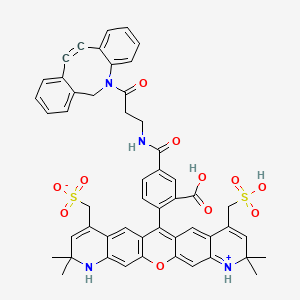

![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)
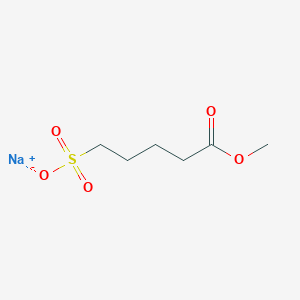
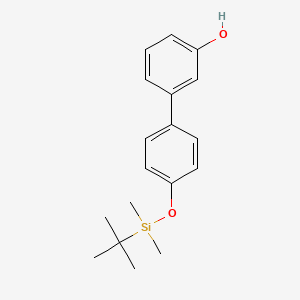
![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)
